molecular formula C13H22O B14178525 Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- CAS No. 854912-06-4

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-

Cat. No.: B14178525
CAS No.: 854912-06-4
M. Wt: 194.31 g/mol
InChI Key: BLQUUSSRJOLJLD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- is a bicyclic ketone with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is characterized by its unique bicyclic structure, which includes a ketone functional group and two methyl groups attached to the bicyclic ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a methylating agent under controlled conditions . The reaction typically requires the use of a strong base, such as sodium hydride, to facilitate the methylation process. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to achieve high yields and purity .

Chemical Reactions Analysis

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme-catalyzed reactions involving ketonesIndustrially, it is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, which are important in various biochemical processes. The bicyclic structure also contributes to its reactivity and ability to interact with different enzymes and receptors .

Properties

CAS No.

854912-06-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

6,6-dimethyl-2-(2-methylpropyl)bicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C13H22O/c1-8(2)5-10-11-6-9(7-12(10)14)13(11,3)4/h8-11H,5-7H2,1-4H3

InChI Key

BLQUUSSRJOLJLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2CC(C2(C)C)CC1=O

Origin of Product

United States

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